Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate
Description
Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4) is a pyrazine derivative characterized by an amino group at position 3, a bromine atom at position 6, and a methyl ester at position 2. Its molecular formula is C₆H₆BrN₃O₂, with a molecular weight of 218.01 g/mol . This compound is a versatile intermediate in pharmaceutical synthesis, particularly for modifying drug candidates to enhance pharmacological properties . Key synonyms include methyl 6-bromo-3-aminopyrazine-2-carboxylate and 3-amino-6-bromopyrazine-2-carboxylic acid methyl ester .
Properties
IUPAC Name |
methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-3-5(8)11-4(6(9)10-3)7(12)13-2/h1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNWVJBKCSDFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163865 | |
| Record name | 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-22-2 | |
| Record name | 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by esterification and amination reactions. One common method includes the bromination of 5-methylpyrazine-2-carboxylic acid, followed by esterification with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification techniques employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
- Substituted pyrazines
- Nitro derivatives
- Amines
- Carboxylic acids
Scientific Research Applications
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The positions and types of substituents significantly influence reactivity, solubility, and applications. Below is a comparative analysis with structurally related pyrazine carboxylates:
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Amino Group (NH₂): The presence of a 3-amino group in the target compound increases polarity and enables nucleophilic reactions (e.g., acylation), distinguishing it from halogenated analogs like Methyl 3-bromo-6-methylpyrazine-2-carboxylate, which lacks this functional group .
- Bromine Position : Moving bromine from position 6 (target compound) to position 5 (Methyl 5-bromo-6-methylpyrazine-2-carboxylate) alters steric hindrance and electronic effects, impacting reactivity in metal-catalyzed cross-coupling reactions .
- Ester Group : Replacing the methyl ester with an ethyl group (e.g., Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate) reduces hydrolysis susceptibility, enhancing stability under basic conditions .
Biological Activity
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is . The compound features a pyrazine ring substituted with an amino group and a bromo group, which contribute to its biological activity. Synthesis methods often involve the reaction of pyrazine derivatives with various reagents under controlled conditions to achieve the desired product yield and purity .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Inhibition of Enzymatic Activity
Research has demonstrated that this compound acts as an inhibitor of certain enzymes, including thrombin and reverse transcriptase. Its inhibitory effect on thrombin suggests potential applications in anticoagulant therapies, while its action against reverse transcriptase indicates promise in antiviral drug development, particularly for HIV treatment .
Case Studies
- Antiviral Activity : A study assessed the efficacy of this compound in inhibiting HIV replication in vitro. The results showed a dose-dependent reduction in viral load, highlighting its potential as a therapeutic agent for HIV/AIDS .
- Antibacterial Testing : In another investigation, the compound was tested against multiple bacterial strains using the disc diffusion method. The results indicated a significant zone of inhibition compared to control groups, reinforcing its potential as an antibacterial agent .
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against S. aureus and E. coli with significant inhibition zones observed. |
| Study B | Enzyme Inhibition | Inhibits thrombin activity; potential use in anticoagulant therapies noted. |
| Study C | Antiviral | Demonstrated dose-dependent inhibition of HIV replication in vitro. |
Q & A
Q. What are the key considerations for synthesizing Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate with high purity and yield?
The synthesis involves bromination and esterification steps. For bromination, using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C is critical to minimize side reactions, as demonstrated in the bromination of 3-aminopyrazine-2-carboxylic acid derivatives . Post-reaction, washing with ethyl acetate removes unreacted NBS and succinimide byproducts. For esterification, coupling reagents like HATU or DIC improve yields in amide/ester formation. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., methylamine hydrochloride in a 1.2:1 molar ratio relative to the acid) can enhance yields up to 82% .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard. Using SHELX software for structure refinement, researchers can resolve the pyrazine ring substituents (amino, bromo, methyl, and carboxylate groups) and confirm stereochemistry . For non-crystalline samples, and NMR spectroscopy are essential: the methyl ester group typically appears as a singlet at ~3.9 ppm in NMR, while the bromine atom induces distinct splitting patterns in aromatic protons . High-resolution mass spectrometry (HRMS) further validates the molecular formula (CHBrNO) .
Q. What analytical techniques are recommended for purity assessment?
Reverse-phase HPLC with UV detection (λ = 254 nm) is ideal for quantifying impurities. A C18 column and acetonitrile/water gradient can resolve polar byproducts (e.g., unreacted starting materials). Combustion analysis (%C, %H, %N) complements HPLC to verify elemental composition .
Advanced Research Questions
Q. How can divergent synthetic yields (e.g., 41% vs. 82%) for intermediates be rationalized and resolved?
Contradictions in yields often arise from variations in reaction conditions. For example, bromination at 0°C vs. room temperature affects selectivity due to competing pathways (e.g., over-bromination or ring opening). Kinetic vs. thermodynamic control should be evaluated via time-course studies. In the esterification step, using a coupling agent like HATU instead of traditional carbodiimides (e.g., DCC) reduces racemization and improves efficiency . Pre-activation of the carboxylic acid with HATU before adding methylamine hydrochloride may further enhance yields.
Q. What strategies are effective for resolving twinned or low-resolution crystallographic data for this compound?
SHELXL’s twin refinement tools (e.g., BASF and TWIN commands) are critical for handling twinned data. For low-resolution datasets (<1.0 Å), merging symmetry-equivalent reflections and applying anisotropic displacement parameters improve model accuracy. WinGX’s integration with PLATON facilitates validation of hydrogen bonding and π-stacking interactions, which are common in planar pyrazine derivatives .
Q. How can structure-activity relationship (SAR) studies be designed using this compound as a precursor?
Derivatization via Suzuki-Miyaura cross-coupling (replacing bromine with aryl/heteroaryl groups) or nucleophilic substitution (introducing amines/thiols) enables SAR exploration. For example, replacing Br with a pyridinyl group (using Pd(PPh) and KCO in DMF) alters electronic properties and binding affinity to biological targets . Biological assays (e.g., enzyme inhibition or cellular uptake studies) should pair with computational docking (AutoDock Vina) to correlate substituent effects with activity .
Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?
Exothermic bromination steps require controlled temperature (<5°C) and slow reagent addition to prevent thermal degradation. For esterification, switching from DMF to THF reduces solvent toxicity and simplifies downstream purification. Continuous flow reactors improve heat dissipation and reproducibility at larger scales. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediate formation .
Methodological Notes
- Crystallographic Data Handling : Use Olex2 or WinGX for structure solution and refinement. For twinned crystals, refine against hklf5 format data in SHELXL .
- Reaction Optimization : Design of Experiments (DoE) software (e.g., MODDE) identifies critical parameters (temperature, stoichiometry) for yield improvement .
- Biological Assay Design : Pair in vitro assays (e.g., kinase inhibition) with metabolomic profiling (LC-MS) to assess off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
